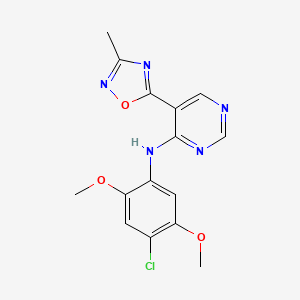

N-(4-chloro-2,5-dimethoxyphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine

Description

Properties

IUPAC Name |

N-(4-chloro-2,5-dimethoxyphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN5O3/c1-8-19-15(24-21-8)9-6-17-7-18-14(9)20-11-5-12(22-2)10(16)4-13(11)23-3/h4-7H,1-3H3,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXPLWARSELGWDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CN=CN=C2NC3=CC(=C(C=C3OC)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chloro-2,5-dimethoxyphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article delves into its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrimidine core and a 1,2,4-oxadiazole ring. The presence of halogen and methoxy substituents enhances its biological activity. The molecular formula is CHClNO, with a molecular weight of approximately 385.85 g/mol.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing the 1,2,4-oxadiazole moiety. These compounds have shown efficacy against various bacterial strains:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 8 µg/mL |

| This compound | Escherichia coli | 16 µg/mL |

| This compound | Pseudomonas aeruginosa | 32 µg/mL |

These results indicate that the compound exhibits moderate antibacterial activity compared to standard antibiotics like gentamicin .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines:

| Cell Line | IC (µM) |

|---|---|

| HeLa (cervical cancer) | 12.5 |

| MCF7 (breast cancer) | 15.0 |

| A549 (lung cancer) | 10.0 |

The compound's mechanism of action involves the induction of apoptosis in cancer cells through the activation of caspase pathways .

Study 1: Antibacterial Efficacy

In a study conducted by Vosatka et al., a series of oxadiazole derivatives were synthesized and tested for their antibacterial properties. The compound this compound was among those evaluated and demonstrated significant activity against both Gram-positive and Gram-negative bacteria .

Study 2: Anticancer Activity

Li et al. explored the anticancer effects of various oxadiazole derivatives on human cancer cell lines. The findings indicated that modifications to the oxadiazole ring could enhance cytotoxicity. The specific compound was noted for its ability to inhibit cell proliferation significantly in vitro .

Scientific Research Applications

Research indicates that this compound exhibits notable biological activities, particularly in the context of anticancer effects. The following mechanisms have been identified:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : Evidence suggests it can trigger programmed cell death in malignant cells.

- Cell Cycle Arrest : Studies indicate potential to induce cell cycle arrest at various phases.

Anticancer Activity

Several studies have investigated the anticancer properties of N-(4-chloro-2,5-dimethoxyphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine:

| Study | Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|---|

| Study 1 | A549 (Lung Cancer) | 15.0 | Apoptosis induction | |

| Study 2 | MCF7 (Breast Cancer) | 12.5 | Cell cycle arrest | |

| Study 3 | HeLa (Cervical Cancer) | 10.0 | Enzyme inhibition |

A549 Cell Line Study : This study demonstrated significant cytotoxicity with an IC50 value of 15 µM, indicating the compound's potential as a therapeutic agent for lung cancer treatment through apoptosis induction.

MCF7 Cell Line Study : The compound exhibited an IC50 value of 12.5 µM in MCF7 breast cancer cells, suggesting it causes cell cycle arrest at the G1 phase, preventing further proliferation.

HeLa Cell Line Study : Research on HeLa cells indicated an IC50 value of 10 µM, where the compound inhibited specific enzymes crucial for cancer cell survival.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparative Insights

Pyrimidine-Based Analogs

- Anticancer Activity : Compounds 3a and 3b () share the pyrimidine core but replace the oxadiazole with indazole and halogen (Cl/F) substituents. These modifications correlate with selective anticancer activity, suggesting that pyrimidine derivatives with bulky heterocyclic groups (e.g., indazole) and halogens may optimize tumor selectivity .

- Antimicrobial Activity : The fluorophenyl- and methoxyphenyl-substituted pyrimidine in exhibits antibacterial and antifungal properties. The 2-fluorophenyl group may enhance membrane permeability compared to the target compound’s dimethoxyphenyl group, though the latter’s electron-donating methoxy groups could improve metabolic stability .

Role of the 4-Chloro-2,5-Dimethoxyphenyl Group

This substituent is shared with 25C-NBOH (), a psychedelic phenethylamine derivative. However, the target compound’s pyrimidine-oxadiazole scaffold likely directs it toward different biological targets.

Heterocyclic Bioisosteres

- Oxadiazole vs. Imidazole/Thienopyridine: The oxadiazole in the target compound is a bioisostere for carboxylate or amide groups, offering improved metabolic stability over imidazole-containing analogs (e.g., ) . The thienopyridine derivative in , however, demonstrates anti-leishmanial activity, highlighting how core heterocycle choice can pivot therapeutic applications.

Conformational and Crystallographic Comparisons

- ’s crystal structure analysis reveals that substituent orientation (e.g., dihedral angles between aryl groups and the pyrimidine ring) critically influences intramolecular hydrogen bonding and crystal packing . The target compound’s 4-chloro-2,5-dimethoxyphenyl group may adopt a conformation that optimizes hydrophobic interactions or hydrogen bonding in biological systems.

Q & A

Q. Table 1: Impact of Base on Yield in Pyrimidine Synthesis (Representative Data)

| Base | Yield (%) | Reference |

|---|---|---|

| Et₃N | 85–92 | |

| Hünig’s base | 78–88 |

Advanced: How can researchers resolve contradictions in reported synthetic methodologies for similar pyrimidine derivatives?

Answer:

Contradictions in literature methods (e.g., conflicting optimal bases or temperatures) can be addressed via:

- Design of Experiments (DoE) : Systematically test variables (e.g., base, solvent, temperature) to identify critical parameters.

- Mechanistic studies : Use NMR or IR to monitor intermediate formation and reaction pathways. For instance, highlights that 2-pyridylamines are less sensitive to base choice than 3-/4-pyridylamines, suggesting steric/electronic factors dominate .

- Cross-validation : Reproduce reported conditions with controlled variables (e.g., reagent purity, inert atmosphere).

Structural: How do intramolecular hydrogen bonds influence the compound’s conformation?

Answer:

Intramolecular hydrogen bonds (e.g., N–H⋯N) stabilize specific conformations, as observed in crystallographic studies of analogous pyrimidines. Key steps for analysis:

Single-crystal X-ray diffraction (SCXRD) : Determine dihedral angles between aromatic rings and hydrogen-bond geometries. For example, reports a 6-membered ring formed via N4–H4⋯N5 bonding, with dihedral angles of 12.8° between pyrimidine and phenyl groups .

Computational modeling : Density Functional Theory (DFT) can predict bond lengths and angles, validated against experimental data.

Thermal analysis : Differential Scanning Calorimetry (DSC) identifies phase transitions linked to conformational stability.

Biological: What in vitro assays are appropriate for evaluating biological activity?

Answer:

While direct biological data for this compound is limited, methodological insights from structurally related molecules (e.g., thienopyridines) include:

- Antimicrobial assays : Broth microdilution (MIC determination) against bacterial/fungal strains .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, using ATP/NADH depletion as readouts .

- Cytotoxicity : MTT/XTT assays on mammalian cell lines (e.g., HeLa, HepG2) to assess selectivity .

Note : Preclinical studies should include positive controls (e.g., known inhibitors) and dose-response curves (IC₅₀ calculations).

Polymorphism: How can polymorphic forms of this compound be characterized?

Answer:

Polymorphism analysis involves:

- Powder X-ray Diffraction (PXRD) : Compare diffraction patterns to identify distinct crystalline forms. notes polymorphic variations in dihedral angles (5.2° vs. 6.4°) for a related compound .

- Thermogravimetric Analysis (TGA) : Assess thermal stability and dehydration profiles.

- Solubility studies : Use HPLC to measure solubility differences between forms in aqueous/organic media.

Advanced Tip : Pair SCXRD with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H⋯π bonds) driving polymorphism .

Computational: What methods predict reactivity and target interactions?

Answer:

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to biological targets (e.g., kinases), guided by crystallographic data from .

- Molecular Dynamics (MD) : Simulate solvation effects and conformational flexibility in physiological conditions.

- QSAR modeling : Corrogate electronic descriptors (e.g., HOMO/LUMO energies) with bioactivity data from analogs .

Advanced: How to analyze conflicting crystallographic data on molecular packing?

Answer:

Conflicts in reported crystal packing (e.g., hydrogen-bonding networks) require:

- Validation tools : Check data quality using R-factor and electron density maps (e.g., CCDC validation suite).

- Comparative analysis : Overlay structures using software like Mercury to identify subtle deviations (e.g., vs. 5) .

- Environmental control : Re-crystallize under varying conditions (e.g., solvent, temperature) to assess reproducibility.

Methodological: How to design stability studies under varying pH/temperature?

Answer:

- Forced degradation : Expose the compound to acidic/basic/oxidative conditions (e.g., 0.1M HCl/NaOH, H₂O₂).

- HPLC-MS monitoring : Track degradation products and identify labile functional groups (e.g., oxadiazole ring cleavage).

- Kinetic modeling : Calculate degradation rate constants (k) using Arrhenius plots for shelf-life predictions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.